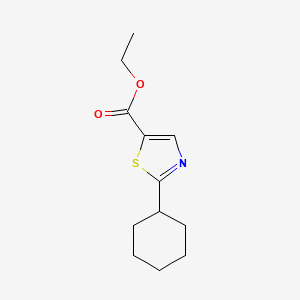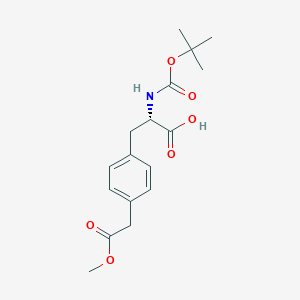
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(2-methoxy-2-oxoethyl)phenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(2-methoxy-2-oxoethyl)phenyl)propanoic acid is a synthetic organic compound. It is often used in the field of medicinal chemistry and organic synthesis due to its unique structural properties. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(2-methoxy-2-oxoethyl)phenyl)propanoic acid typically involves multiple steps:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the propanoic acid backbone: This step involves the use of a Grignard reagent or other organometallic reagents to form the propanoic acid backbone.
Introduction of the phenyl group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.
Methoxy group addition: The methoxy group is added through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(2-methoxy-2-oxoethyl)phenyl)propanoic acid undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or esters.
Applications De Recherche Scientifique
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(2-methoxy-2-oxoethyl)phenyl)propanoic acid has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Biological Studies: Utilized in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: Employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(2-methoxy-2-oxoethyl)phenyl)propanoic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine group. This free amine can then participate in various biochemical pathways, including enzyme catalysis and receptor binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-Amino-3-(4-(2-methoxy-2-oxoethyl)phenyl)propanoic acid: Lacks the Boc protecting group.
(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Lacks the methoxy group.
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid: Contains a hydroxy group instead of a methoxy group.
Uniqueness
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(2-methoxy-2-oxoethyl)phenyl)propanoic acid is unique due to the presence of both the Boc protecting group and the methoxy group. This combination allows for selective reactions and modifications, making it a valuable compound in synthetic and medicinal chemistry.
Propriétés
Formule moléculaire |
C17H23NO6 |
|---|---|
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
(2S)-3-[4-(2-methoxy-2-oxoethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C17H23NO6/c1-17(2,3)24-16(22)18-13(15(20)21)9-11-5-7-12(8-6-11)10-14(19)23-4/h5-8,13H,9-10H2,1-4H3,(H,18,22)(H,20,21)/t13-/m0/s1 |
Clé InChI |
SQUFBRDZJVBXNH-ZDUSSCGKSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)CC(=O)OC)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)CC(=O)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



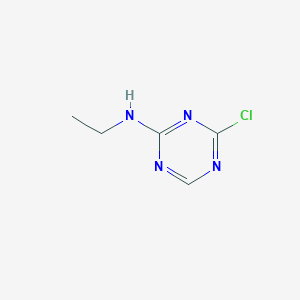



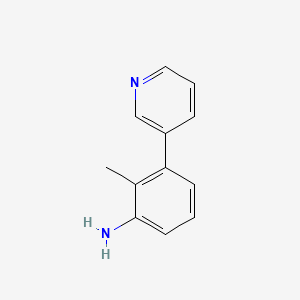

![3-Iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol](/img/structure/B13146452.png)
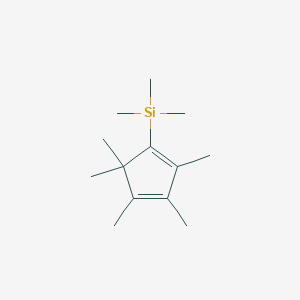
![1-Amino-4-[(6-methoxy-1,3-benzothiazol-2-yl)amino]anthracene-9,10-dione](/img/structure/B13146464.png)
![Ethyl benzo[b]thiophen-3-ylcarbamate](/img/structure/B13146468.png)

